molecular formula C20H13ClO3S B2633838 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate CAS No. 298215-32-4

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate

Cat. No. B2633838
CAS RN: 298215-32-4
M. Wt: 368.83
InChI Key: WOIKAVLJSNGODF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.

Scientific Research Applications

Polarographic Investigations

  • Polarographic studies on substituted styryl-α-thienyl ketones, closely related to 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate, show electroreduction mechanisms that could be crucial for understanding the electrochemical behavior of similar compounds (Katiyar et al., 1974).

Molecular Docking and Quantum Chemical Calculations

  • Advanced quantum chemical calculations and molecular docking studies, such as those performed on structurally similar molecules, provide insights into the molecular structure, spectroscopic data, and potential biological effects of related compounds (Viji et al., 2020).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • NMR spectroscopy has been used to study (E)-1-aryl-(2- and 3-thienyl)-2-propenones, which are structurally related to the compound . Such studies are pivotal for elucidating chemical shift assignments and understanding molecular conformations in solution (Hanlee et al., 2011).

Synthesis and Proton-Acceptor Capacities

  • The synthesis and characterization of compounds like 5-aryl-2-acetylthiophenes and 1-(5-aryl-2-thienyl)-3-phenyl-1-propenones, which bear resemblance to the compound of interest, have been explored to understand their proton-acceptor capacities and structural conformations (Polyakov et al., 1976).

Keto-enol Kinetics and Crystal Structure

  • Studies on β-diketones containing thienyl groups, similar to the compound , provide valuable information on crystal structures, keto-enol tautomerism, and resonance properties of such compounds (Conradie et al., 2008).

Antimicrobial Activities

  • Compounds with thienyl moieties, such as 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate, have been synthesized and investigated for their potential antimicrobial activities, offering insights into their potential applications in healthcare and pharmaceuticals (Hafez et al., 2016).

properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c21-18-6-2-1-5-17(18)20(23)24-15-9-7-14(8-10-15)19(22)12-11-16-4-3-13-25-16/h1-13H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIKAVLJSNGODF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate

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